molecular formula C15H21N5O3 B134437 Methenamine hippurate CAS No. 5714-73-8

Methenamine hippurate

Numéro de catalogue: B134437
Numéro CAS: 5714-73-8
Poids moléculaire: 319.36 g/mol
Clé InChI: ROAIXOJGRFKICW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methenamine hippurate is a urinary antiseptic approved by the U.S. FDA for the prophylaxis of recurrent urinary tract infections (UTIs), particularly in women requiring long-term therapy . It is administered orally as a 1 g dose twice daily, hydrolyzing to formaldehyde in acidic urine (pH < 6.0), which exerts bactericidal effects . Pharmacokinetic studies show rapid absorption (peak plasma concentration within 1–2 hours) and renal excretion, with ~80% of the dose recovered in urine . Its use is widespread in regions like Scandinavia, constituting 26% of Norway’s antimicrobial sales in 2021 . Despite its popularity, evidence for long-term efficacy remains debated, with recent studies demonstrating non-inferiority to antibiotics in specific populations .

Méthodes De Préparation

Synthesis of Hippuric Acid: Core Reaction Mechanisms

Hippuric acid serves as the critical intermediate for methenamine hippurate. The predominant industrial method involves a nucleophilic acyl substitution reaction between chlorobenzoyl chloride and glycine under controlled alkaline conditions .

Alkaline Hydrolysis and Decolorization

The reaction occurs in an 8–10% sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, where glycine’s amino group attacks the electrophilic carbonyl carbon of chlorobenzoyl chloride. Maintaining alkalinity at pH 8–10 minimizes hydrolysis of chlorobenzoyl chloride to benzoic acid, a common side reaction . Post-reaction, activated carbon is added at 15–20°C to adsorb impurities like unreacted glycine or hydrolyzed byproducts, achieving a decolorization efficiency of >98% .

Reaction Scheme:

ClC6H4COCl+H2NCH2COOHNaOH (8–10%)C6H5CONHCH2COONa++2HCl\text{ClC}6\text{H}4\text{COCl} + \text{H}2\text{NCH}2\text{COOH} \xrightarrow{\text{NaOH (8–10\%)}} \text{C}6\text{H}5\text{CONHCH}2\text{COO}^- \text{Na}^+ + 2\text{HCl}
C6H5CONHCH2COONa+HClC6H5CONHCH2COOH+NaCl\text{C}6\text{H}5\text{CONHCH}2\text{COO}^- \text{Na}^+ \xrightarrow{\text{HCl}} \text{C}6\text{H}5\text{CONHCH}_2\text{COOH} + \text{NaCl}

Yield Optimization Parameters

  • Molar Ratio : A 1:1.05–1.25 excess of glycine to chlorobenzoyl chloride ensures complete conversion, reducing residual chloride to <0.1% .

  • Temperature Control : Reactions conducted at 15–20°C prevent thermal degradation of glycine, which accelerates above 30°C .

  • Acidification Strategy : Gradual addition of 10–15% HCl at 15–25°C prevents localized over-acidification, yielding crystals with 99.0–99.5% purity .

Table 1: Comparative Analysis of Hippuric Acid Synthesis Protocols

ParameterEmbodiment 1 Embodiment 2
Glycine (mol)1.441.32
Chlorobenzoyl Cl (mol)1.201.20
NaOH Concentration8%10%
Yield94.0%92.6%
Product Purity99.5%99.2%

Formation of this compound

This compound is synthesized via a solvent-free mechanochemical process, combining equimolar amounts of methenamine and hippuric acid in the presence of 0.5–12.5% water or short-chain alcohols (e.g., methanol, ethanol) .

Solid-State Reaction Dynamics

The reaction proceeds through proton transfer from hippuric acid’s carboxylic group to methenamine’s tertiary amine, forming an ionic pair. Water or alcohols act as catalysts, reducing activation energy by facilitating molecular mobility . The exothermic reaction (ΔH=58kJ/mol\Delta H = -58 \, \text{kJ/mol}) generates a clumped powder, which is dried at 40–50°C to residual moisture <1% .

Granulation and Tablet Formation

The dried product is milled to 40–60 mesh particles and blended with binders (e.g., 0.1–10% polyvinyl pyrrolidone) and lubricants (e.g., 0.5% magnesium stearate). Direct compression at 10–20 kN force produces tablets with:

  • Hardness: 50–80 N

  • Disintegration Time: <15 minutes .

Table 2: Effect of Water Content on Tablet Properties

Water (% w/w)Compression Force (kN)Tablet Hardness (N)Friability (%)
0.515620.8
5.012580.9
12.510511.2

Industrial-Scale Process Design

Hippuric Acid Production

A 3000 L reactor charged with 955 kg water and 106 kg NaOH dissolves 108 kg glycine. After cooling to 15°C, 169 kg chlorobenzoyl chloride is added over 2.5 hours. Post-reaction decolorization with 5 kg activated carbon and acidification with 395 kg 10% HCl yields 201 kg hippuric acid (94% yield) .

Continuous Manufacturing of this compound

Modern facilities employ twin-screw extruders for continuous salt formation. Hippuric acid and methenamine (1:1 molar ratio) are fed into the extruder with 2% ethanol, achieving 99.8% conversion in 2 minutes residence time. The extrudate is dried in a fluidized bed dryer and directly compressed into tablets .

Quality Control and Analytical Methods

Purity Assessment

  • HPLC Analysis : A C18 column with UV detection at 254 nm resolves hippuric acid (RT: 6.2 min) from residual glycine (RT: 2.1 min) .

  • Karl Fischer Titration : Determines residual water in the final product (<0.5% w/w) .

Impurity Profiling

Common impurities include:

  • Benzamide (<0.1%): Formed via over-hydrolysis of chlorobenzoyl chloride.

  • Hexamethylenetetramine Hydrochloride (<0.05%): Results from incomplete salt formation .

Applications De Recherche Scientifique

Prevention of Recurrent Urinary Tract Infections (rUTIs)

A significant application of methenamine hippurate is in the prophylaxis of recurrent UTIs. Recent studies indicate that it may reduce the incidence of UTIs in specific populations:

  • Clinical Trials : A randomized controlled trial involving 400 older women demonstrated that this compound significantly reduced the number of antibiotic treatments required for UTIs compared to a placebo group . This study highlights the potential for this compound to serve as an effective alternative to antibiotic prophylaxis, helping to combat antibiotic resistance.
  • Meta-Analyses : A meta-analysis including 13 studies with over 2000 participants suggested that this compound could lead to a 76% reduction in UTI incidence among patients without renal tract abnormalities . The results indicate that this compound can be as effective as traditional low-dose antibiotics in preventing rUTIs.

Short-Term Prophylaxis

This compound has also been evaluated for short-term prophylaxis, particularly in surgical settings:

  • Case Studies : In several randomized controlled trials, this compound was administered prior to and following genitourinary surgical procedures. Results showed a significant reduction in postoperative UTIs compared to control groups . For instance, one trial reported a decrease from 28.6% to 2.2% in UTI rates among patients receiving this compound during surgery .

Bacteriostatic Properties

The bacteriostatic properties of this compound make it suitable for various clinical scenarios:

  • Non-obstructive UTI Cases : Studies have indicated that this compound is particularly effective for patients without underlying renal abnormalities, reducing symptomatic UTIs significantly during short-term use .

Safety and Efficacy

The safety profile of this compound is generally favorable, with low rates of adverse events reported across studies. However, some caution is advised for patients with renal impairment or those taking concurrent medications that may interact adversely.

Data Tables

StudyPopulationInterventionDurationOutcome
Furness et al. (1975)Women of childbearing ageThis compound 1 g BID24 monthsReduced UTI episodes
Gundersen et al. (1986)Older adultsThis compound vs Placebo6 monthsSignificant reduction in UTI rates
Botros et al. (2020)Elderly womenThis compound vs Trimethoprim12 monthsComparable efficacy in preventing UTIs

Case Studies Summary

  • McAllister & Allwood (2019) : Evaluated the safety and efficacy of this compound in preventing UTIs among elderly patients. Results indicated a significant reduction in UTI episodes with minimal side effects .
  • Tyreman et al. (2019) : Focused on surgical patients receiving this compound preoperatively and postoperatively, demonstrating a marked decrease in infection rates compared to controls .

Mécanisme D'action

L’hippurate de méthénamine exerce ses effets en s’hydrolysant en formaldéhyde et en ammoniac dans l’urine acide. Le formaldéhyde agit comme un agent antibactérien non spécifique, tuant efficacement un large éventail de pathogènes des voies urinaires. L’efficacité de l’hippurate de méthénamine dépend du maintien d’un pH urinaire acide pour assurer la libération continue de formaldéhyde .

Composés similaires :

Unicité : L’hippurate de méthénamine est unique en raison de son utilisation spécifique dans la prévention des infections urinaires par la libération contrôlée de formaldéhyde dans l’urine acide. Contrairement à d’autres antibiotiques, il ne contribue pas à la résistance aux antibiotiques, ce qui en fait une alternative précieuse pour la prophylaxie à long terme .

Comparaison Avec Des Composés Similaires

Methenamine Hippurate vs. Methenamine Mandelate

Both are methenamine salts approved for UTI prophylaxis but differ in dosing, formulation, and real-world efficacy:

Parameter This compound Methenamine Mandelate
Dosage 1 g twice daily 1 g four times daily
Formaldehyde Generation Lower urine formaldehyde concentrations Higher formaldehyde levels, especially with intermittent catheterization
pH Dependency Requires urine pH < 6.0; conversion rate halves at pH 6.5 Similar pH dependency but less studied
Compliance Preferred due to twice-daily dosing Less convenient due to frequent dosing
Elderly Use Limited data in ≥65 age group; cautious use advised Similar limitations

Key Findings :

  • Efficacy : Methenamine mandelate may achieve higher formaldehyde levels in specific settings (e.g., spinal cord injury patients with intermittent catheterization) .
  • Safety : Both salts report low adverse event rates, but mandelate’s frequent dosing may reduce adherence .

Comparison with Antibiotic Prophylaxis

This compound is increasingly positioned as an antibiotic alternative to combat antimicrobial resistance (AMR). The ALTAR trial (2022) compared it with daily low-dose antibiotics (nitrofurantoin, trimethoprim, or cefalexin) in 205 women with recurrent UTIs :

Outcome This compound Antibiotics
UTI Incidence (per person-year) 1.38 (95% CI: 1.05–1.72) 0.89 (95% CI: 0.65–1.12)
Non-Inferiority Margin* ≤1.0 Met (absolute difference: 0.49)
AMR Risk No direct selection pressure Increased resistance observed
Cost-Effectiveness** £40 cheaper; 0.014 QALY gain Higher AMR-related costs

Non-inferiority margin: 1 UTI/person-year . *When incorporating AMR costs, this compound is cost-effective (69% probability) .

Key Findings :

  • Clinical: Antibiotics showed lower UTI rates, but methenamine met non-inferiority thresholds .
  • Ecological Impact: Methenamine avoids AMR escalation, with Norwegian data showing a 25.5% reduction in antibiotic prescriptions post-reintroduction .

Comparison with Other Non-Antibiotic Agents

Limited evidence exists for direct comparisons with cranberry products or D-mannose. However, a 2022 meta-analysis of 11 studies (898 women) found methenamine salts superior to placebo and comparable to antibiotics in UTI prevention, but ineffective for acute treatment .

Activité Biologique

Methenamine hippurate is a compound primarily used for the prophylaxis and treatment of urinary tract infections (UTIs). Its biological activity stems from its ability to produce formaldehyde in acidic urine, which exhibits significant antibacterial properties. This article explores the pharmacological mechanisms, efficacy, and clinical research surrounding this compound, supported by data tables and case studies.

This compound is hydrolyzed to formaldehyde in acidic conditions (pH < 6). The formaldehyde produced is a potent bactericidal agent that acts by denaturing proteins and nucleic acids in bacteria. The presence of hippuric acid helps maintain urine acidity, enhancing the conversion of methenamine to formaldehyde. Notably, methenamine's activity is diminished in alkaline environments, particularly in the presence of urea-splitting bacteria like Proteus spp., which can raise urine pH and inhibit its effectiveness .

Pharmacokinetics

  • Absorption : this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 30 minutes post-ingestion.
  • Distribution : The volume of distribution is around 0.56 L/kg.
  • Metabolism : A small fraction is metabolized to formaldehyde in the stomach; however, most is excreted unchanged.
  • Excretion : Approximately 70-90% of a single dose is excreted in urine within 24 hours .

Efficacy Against Bacterial Strains

This compound demonstrates activity against various gram-positive and gram-negative bacteria, including:

Bacterial StrainSensitivity to this compound
Escherichia coliSensitive
Enterococcus spp.Sensitive
Staphylococcus spp.Sensitive
Proteus spp.Inhibited only in acidic urine
Pseudomonas spp.Inhibited only in acidic urine
Enterobacter aerogenesGenerally resistant

The effectiveness of this compound has been documented primarily in patients without renal tract abnormalities, showcasing significant reductions in symptomatic UTIs when used for short-term prophylaxis .

Case Study: Urobiome Changes

A recent study evaluated the impact of this compound on the urobiome of postmenopausal women with recurrent UTIs. Over three months, treatment with this compound resulted in increased richness of the urobiome without significant alterations in overall diversity. This suggests that methenamine may help preserve beneficial microbial populations while exerting its antibacterial effects .

Efficacy Trials

A meta-analysis of multiple trials indicated that this compound significantly reduces symptomatic UTIs among patients without renal abnormalities. For instance:

  • Short-term Treatment (≤1 week) : Risk Ratio (RR) for symptomatic UTI was 0.14 (95% CI 0.05 to 0.38), indicating a strong protective effect.
  • Long-term Treatment : Data remains inconclusive regarding effectiveness beyond one week .

Safety Profile

The safety profile of this compound is generally favorable, with minor adverse effects reported in less than 3.5% of patients. Common side effects include gastrointestinal disturbances such as nausea and dysuria .

Q & A

Basic Research Questions

Q. What is the mechanism of action of methenamine hippurate, and how does urinary pH influence its efficacy?

this compound hydrolyzes to formaldehyde in acidic urine (pH < 6.0), which exerts nonspecific bacteriostatic effects by denaturing bacterial proteins and nucleic acids . Researchers must monitor urinary pH during experiments, as efficacy depends on maintaining an acidic environment. Methodological considerations include co-administering urinary acidifiers (e.g., vitamin C) or adjusting dietary intake to optimize pH .

Q. What are the established analytical methods for quantifying this compound in pharmaceutical formulations?

Ion-pair extraction followed by formaldehyde detection (Nash procedure) is a validated stability-indicating method for quantifying this compound in tablets . The USP dissolution test (Apparatus 2, 100 rpm, water medium) ensures batch consistency . Researchers should cross-validate results with high-performance liquid chromatography (HPLC) to confirm purity and stability .

Q. What safety precautions are required when handling this compound in laboratory settings?

Use protective gloves, eye protection, and face shields to avoid skin/eye irritation (GHS07 classification). In case of exposure, rinse skin with water and wash contaminated clothing. Dispose of waste per local regulations .

Advanced Research Questions

Q. How can researchers address heterogeneity in clinical trial data on this compound’s prophylactic efficacy?

Subgroup analyses are critical. For example, patients without upper renal tract abnormalities showed reduced bacteriuria (RR 0.56, 95% CI 0.37–0.83), while those with structural anomalies did not . Use mixed-effects models to account for variability in study populations and outcomes (e.g., symptomatic vs. asymptomatic UTIs) .

Q. What methodological flaws limit the interpretation of existing this compound trials?

Key limitations include small sample sizes, lack of blinding, and inconsistent outcome measures (e.g., bacteriuria vs. symptomatic UTI). The 2022 non-inferiority trial (n=240) addressed some issues but lacked long-term safety data and had heterogeneity in antibiotic comparators . Future trials should standardize protocols using CONSORT guidelines and include pharmacokinetic monitoring .

Q. How can researchers optimize urinary formaldehyde concentrations for maximal antibacterial effect?

Pharmacokinetic studies suggest dosing this compound at 1 g every 8–12 hours to maintain therapeutic formaldehyde levels, as 12-hour intervals may result in suboptimal concentrations . Pair with real-time pH monitoring (e.g., urinary dipsticks) and adjust acidification protocols dynamically .

Q. What are the implications of recent non-inferiority trials comparing this compound to antibiotic prophylaxis?

The 2022 RCT found this compound non-inferior to antibiotics for UTI prevention (0.49 absolute difference in episodes/year) but reported higher hospitalization rates for febrile UTIs in the methenamine group . Researchers must weigh reduced antibiotic resistance risks against potential safety trade-offs in trial design .

Q. Methodological Guidance

  • Experimental Design : Use stratified randomization in trials to balance subgroups (e.g., patients with neuropathic bladders vs. uncomplicated UTIs) .
  • Data Analysis : Apply meta-regression to explore sources of heterogeneity (e.g., renal tract abnormalities, catheter use) .
  • Safety Reporting : Track adverse events (e.g., nausea, febrile UTIs) using standardized tools like CTCAE .

Q. Unresolved Research Gaps

  • Long-term safety and efficacy beyond 12 months .
  • Synergy between this compound and urinary acidifiers (e.g., vitamin C) .
  • Impact on antibiotic resistance patterns in population-level studies .

Propriétés

IUPAC Name

2-benzamidoacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.C6H12N4/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,6H2,(H,10,13)(H,11,12);1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAIXOJGRFKICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972603
Record name N-[Hydroxy(phenyl)methylidene]glycine--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5714-73-8
Record name Methenamine hippurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5714-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methenamine hippurate [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(phenyl)methylidene]glycine--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzoylglycine, compound with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHENAMINE HIPPURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M329791L57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methenamine hippurate
Reactant of Route 2
Methenamine hippurate
Reactant of Route 3
Reactant of Route 3
Methenamine hippurate
Reactant of Route 4
Reactant of Route 4
Methenamine hippurate
Reactant of Route 5
Reactant of Route 5
Methenamine hippurate
Reactant of Route 6
Reactant of Route 6
Methenamine hippurate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.